molecular formula C27H21ClO5 B2837323 7-phenyl-5H,6H,8H,9H-dibenzo[c,h]xanthenium perchlorate CAS No. 77427-67-9

7-phenyl-5H,6H,8H,9H-dibenzo[c,h]xanthenium perchlorate

Cat. No.: B2837323
CAS No.: 77427-67-9
M. Wt: 460.91
InChI Key: WAWXURYDARRBMG-UHFFFAOYSA-M
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Description

7-phenyl-5H,6H,8H,9H-dibenzo[c,h]xanthenium perchlorate is a complex organic compound with a molecular formula of C27H21ClO5 and a molecular weight of 460.91 This compound is known for its unique structural features, which include a xanthenium core fused with phenyl and dibenzo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-5H,6H,8H,9H-dibenzo[c,h]xanthenium perchlorate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with 2-naphthol in the presence of a catalyst such as perchloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-phenyl-5H,6H,8H,9H-dibenzo[c,h]xanthenium perchlorate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

7-phenyl-5H,6H,8H,9H-dibenzo[c,h]xanthenium perchlorate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a fluorescent probe for biological imaging.

    Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: It is used in the development of new materials with unique optical properties.

Mechanism of Action

The mechanism by which 7-phenyl-5H,6H,8H,9H-dibenzo[c,h]xanthenium perchlorate exerts its effects involves interactions with molecular targets such as DNA and proteins. Its unique structure allows it to intercalate into DNA, disrupting the replication process and potentially leading to cell death. Additionally, it can interact with proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9H-xanthen-9-one
  • 2,3-dihydro-1H-xanthen-1-one
  • 7-phenyl-5H,6H,8H,9H-dibenzo[c,h]xanthenium chloride

Uniqueness

Compared to similar compounds, 7-phenyl-5H,6H,8H,9H-dibenzo[c,h]xanthenium perchlorate is unique due to its perchlorate anion, which can influence its solubility and reactivity. Its structural features also provide distinct optical properties, making it valuable in various scientific applications.

Properties

IUPAC Name

13-phenyl-2-oxoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21O.ClHO4/c1-2-10-20(11-3-1)25-23-16-14-18-8-4-6-12-21(18)26(23)28-27-22-13-7-5-9-19(22)15-17-24(25)27;2-1(3,4)5/h1-13H,14-17H2;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWXURYDARRBMG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=C(C4=CC=CC=C4CC3)[O+]=C2C5=CC=CC=C51)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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